molecular formula C7H7NO2S B6588538 rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 2101909-33-3

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B6588538
CAS RN: 2101909-33-3
M. Wt: 169.2
InChI Key:
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Description

Rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid, also known as RTCA, is an important compound found in many scientific research applications. RTCA is an organic compound that is used in the synthesis of various compounds, including drugs, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds, including drugs. This compound has also been used in the synthesis of a number of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antitumor agents. Additionally, this compound has been used in the synthesis of compounds for the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which triggers a biochemical reaction that leads to the desired effects. Additionally, this compound is thought to interact with certain enzymes, which could also contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antitumor effects, as well as the potential to treat neurodegenerative diseases. Additionally, this compound has been shown to have anti-oxidant and anti-apoptotic effects, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid in lab experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for various compounds. Additionally, this compound has a wide range of biochemical and physiological effects, making it useful in the study of various diseases. However, there are also some limitations to the use of this compound in lab experiments. This compound is not water soluble, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid in scientific research. One potential direction is the use of this compound in the development of new drugs and treatments for various diseases. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its effects and its potential applications in the treatment of various diseases.

Synthesis Methods

Rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is synthesized from the reaction of 1,3-thiazol-4-ylmethyl chloride and sodium bicarbonate, which is then followed by an acid-catalyzed cyclization reaction. The reaction of 1,3-thiazol-4-ylmethyl chloride and sodium bicarbonate produces a racemic mixture of 1R,2R-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid, which is then separated by chromatography. The synthesis of this compound is relatively simple and can be conducted at room temperature in a relatively short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid involves the synthesis of the cyclopropane ring followed by the introduction of the thiazole and carboxylic acid functional groups.", "Starting Materials": [ "Ethyl diazoacetate", "1,3-butadiene", "Thiophenol", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Chloroacetic acid", "Triethylamine", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclopropane ring", "1. Ethyl diazoacetate and 1,3-butadiene are mixed in a flask and heated to 80-90°C to form a cyclopropane ring.", "2. The reaction mixture is cooled and the product is extracted with diethyl ether.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the cyclopropane ring as a colorless liquid.", "Step 2: Introduction of thiazole group", "1. Thiophenol is added to the cyclopropane ring in the presence of bromine and sodium hydroxide to form a thiazole ring.", "2. The reaction mixture is quenched with water and extracted with diethyl ether.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the thiazole-cyclopropane intermediate as a yellow oil.", "Step 3: Introduction of carboxylic acid group", "1. The thiazole-cyclopropane intermediate is dissolved in methanol and chloroacetic acid is added in the presence of triethylamine to form the carboxylic acid group.", "2. The reaction mixture is quenched with water and extracted with diethyl ether.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid as a white solid.", "4. The product is purified by recrystallization from methanol.", "5. The product is characterized by NMR spectroscopy and mass spectrometry." ] }

CAS RN

2101909-33-3

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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